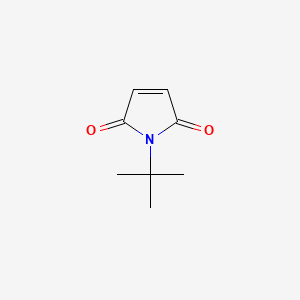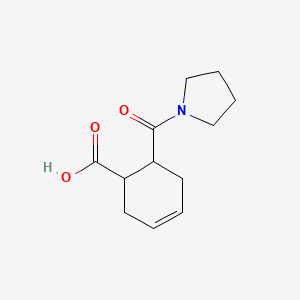
N-Acetyl-L-citrulline
Vue d'ensemble
Description
La N-Acétyl-L-Citrulline est un composé organique appartenant à la classe des acides alpha-aminés N-acylés. Il s'agit d'un dérivé de la L-citrulline, un acide aminé qui joue un rôle important dans le cycle de l'urée et la production d'oxyde nitrique.
Mécanisme D'action
Target of Action
N-Acetyl-L-Citrulline primarily targets the enzyme N-acetylornithine carbamoyltransferase . This enzyme is involved in the alternative arginine biosynthesis pathway .
Mode of Action
This compound interacts with its target enzyme to catalyze the conversion of N-acetylornithine to N-acetylcitrulline . This is a key step in the alternative arginine biosynthesis pathway .
Biochemical Pathways
The biochemical pathway affected by this compound is the alternative arginine biosynthesis pathway . In this pathway, this compound is a key intermediate. The conversion of N-acetylornithine to N-acetylcitrulline by N-acetylornithine carbamoyltransferase is a crucial step in this pathway .
Pharmacokinetics
It is known that the compound is involved in the urea cycle and nitric oxide formation . The bioavailability of this compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion, but specific details are currently unavailable .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the alternative arginine biosynthesis pathway . By catalyzing the conversion of N-acetylornithine to N-acetylcitrulline, this compound contributes to the production of arginine, a critical amino acid for many biological functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat stress in poultry has been shown to affect the metabolism of amino acids like citrulline . .
Analyse Biochimique
Biochemical Properties
N-Acetyl-L-citrulline is involved in several biochemical reactions. It is a substrate for the enzyme N-acetylornithine carbamoyltransferase, which catalyzes the conversion of N-acetylornithine to N-acetylcitrulline in an alternative arginine biosynthesis pathway . This interaction is crucial for maintaining the balance of nitrogen in the body and for the synthesis of arginine, a precursor for nitric oxide production.
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate nitric oxide synthesis, which is essential for vasodilation and blood flow regulation . Additionally, this compound can impact cell signaling pathways and gene expression related to oxidative stress and inflammation. This compound’s ability to enhance nitric oxide production also suggests potential benefits for cardiovascular health and exercise performance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for arginine, which is then converted to nitric oxide by nitric oxide synthase . This process involves the binding of this compound to specific enzymes and proteins, facilitating the production of nitric oxide, a critical signaling molecule in various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can enhance nitric oxide production and improve antioxidant status . Excessive dosages may lead to adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and arginine biosynthesis . It interacts with enzymes such as argininosuccinate synthase and argininosuccinate lyase, which are essential for converting citrulline to arginine . These interactions help regulate nitrogen balance and support the production of nitric oxide .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . For instance, the large neutral amino acid transporter 1 (LAT1) plays a significant role in mediating the uptake of this compound across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its physiological effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily found in the cytoplasm, where it participates in the urea cycle and nitric oxide production . The precise localization within specific cellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La N-Acétyl-L-Citrulline peut être synthétisée par acétylation de la L-citrulline. Le processus implique la réaction de la L-citrulline avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction est généralement effectuée à température ambiante et donne la N-Acétyl-L-Citrulline comme produit principal .
Méthodes de production industrielle
La production industrielle de N-Acétyl-L-Citrulline implique souvent des méthodes biocatalytiques et fermentatives. Corynebacterium glutamicum, une bactérie couramment utilisée dans la production d'acides aminés, peut être génétiquement modifiée pour surproduire de la L-citrulline, qui est ensuite acétylée pour former de la N-Acétyl-L-Citrulline. Cette méthode est efficace et adaptable à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La N-Acétyl-L-Citrulline subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent la reconvertir en L-citrulline.
Substitution : La N-Acétyl-L-Citrulline peut participer à des réactions de substitution où le groupe acétyle est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et les nucléophiles pour les réactions de substitution. Ces réactions sont généralement effectuées dans des conditions douces afin de préserver l'intégrité de la structure de l'acide aminé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les dérivés oxo, les formes réduites de L-citrulline et divers dérivés substitués selon les réactifs utilisés .
Applications De Recherche Scientifique
La N-Acétyl-L-Citrulline a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés organiques.
Biologie : Elle joue un rôle dans l'étude des voies métaboliques, en particulier le cycle de l'urée et la production d'oxyde nitrique.
Médecine : La N-Acétyl-L-Citrulline est étudiée pour ses effets thérapeutiques potentiels, y compris son rôle dans la santé cardiovasculaire, la fonction immunitaire et le métabolisme musculaire.
Industrie : Elle est utilisée dans la production de compléments alimentaires et d'aliments fonctionnels en raison de ses bienfaits pour la santé .
Mécanisme d'action
La N-Acétyl-L-Citrulline exerce ses effets principalement par sa conversion en L-citrulline et ensuite en L-arginine. Cette conversion améliore la production d'oxyde nitrique, qui est essentielle pour la vasodilatation et la santé cardiovasculaire. Le composé influence également le cycle de l'urée, aidant à la détoxification de l'ammoniac dans l'organisme. Les cibles moléculaires comprennent la synthase d'oxyde nitrique et les enzymes impliquées dans le cycle de l'urée .
Comparaison Avec Des Composés Similaires
Composés similaires
L-Citrulline : Le composé parent, impliqué dans les mêmes voies métaboliques.
N-Acétyl-L-Ornithine : Un autre acide aminé N-acétylé ayant des propriétés similaires.
L-Arginine : Un acide aminé étroitement lié qui est un précurseur direct de l'oxyde nitrique .
Unicité
La N-Acétyl-L-Citrulline est unique en raison de son groupe acétyle, qui améliore sa stabilité et sa biodisponibilité par rapport à la L-citrulline. Cette modification permet une absorption et une utilisation plus efficaces dans l'organisme, ce qui en fait un composé précieux pour les applications thérapeutiques et industrielles .
Propriétés
IUPAC Name |
(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIOYQXNRROC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349676 | |
| Record name | N-ACETYL-L-CITRULLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-alpha-Acetyl-L-citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33965-42-3 | |
| Record name | α-N-Acetylcitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ACETYL-L-CITRULLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Acetyl-L-citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?
A2: Researchers have successfully purified and crystallized a novel this compound deacetylase from Xanthomonas campestris that specifically acts on this compound []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].
Q2: Are there any known inhibitors for the enzymes involved in this compound metabolism?
A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dimethylphenyl)methylidene]propanedinitrile](/img/structure/B1268914.png)




![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)






![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)
